N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a complex organic compound characterized by a unique combination of cyclohexene and indole structures. Its molecular formula is , and it has a molecular weight of approximately 398.5 g/mol. This compound is primarily utilized in scientific research, particularly in studies related to pharmacology and medicinal chemistry.
The compound is cataloged in various chemical databases, including PubChem, which provides comprehensive data on its structure, properties, and potential applications. It is available for purchase from suppliers like BenchChem, which offers detailed specifications regarding purity and packaging options .
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide falls under the category of oxalamides, which are derivatives of oxalic acid where the acid's hydrogen atoms are replaced by amine groups. This classification indicates its potential role in biological systems, particularly as a ligand or enzyme modulator.
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. Techniques such as chromatography might be employed for purification of intermediates and final products.
The molecular structure of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C22H30N4O3/c27-20(24-13-6-17-4-2-1-3-5-17)21(28)25-16-18-9-14-26(15-10-18)22(29)19-7-11-23-12-8-19/h4,7-8,11-12,18H,1-3,5-6,9-10,13-16H2,(H,24,27)(H,25,28)
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
These representations illustrate the connectivity and arrangement of atoms within the molecule .
The compound's key structural data includes:
N1-(2-(cyclohex-1-en-1-yethyl)-N2-(2-(1-methyl-1H-indol-5-yethyl)oxalamide can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for N1-(2-(cyclohexenyl)ethyl)-N2-(2-(indolyl)ethyl)oxalamide involves its interaction with specific biological targets such as receptors or enzymes. The binding process typically includes:
This interaction can lead to conformational changes in the target proteins, thereby modulating their activity and influencing biological pathways .
The physical properties of N1-(2-(cyclohexenyl)ethyl)-N2-(2-(indolyl)ethyl)oxalamide include:
Key chemical properties include:
Relevant data regarding melting point and boiling point are not extensively documented but can be determined through experimental methods if needed .
N1-(2-(cyclohexenyl)ethyl)-N2-(2-(indolyl)ethyl)oxalamide has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: